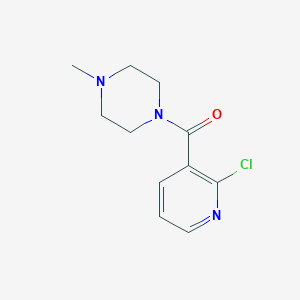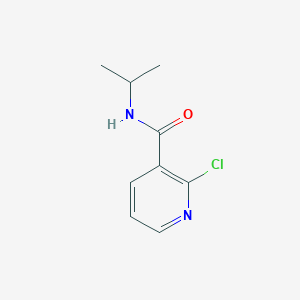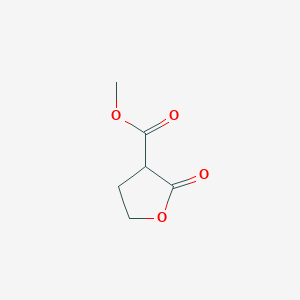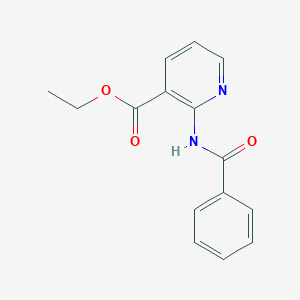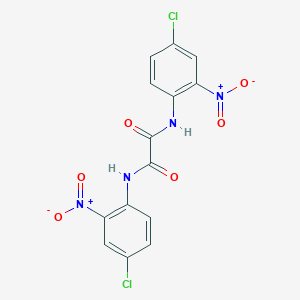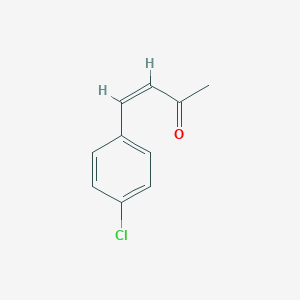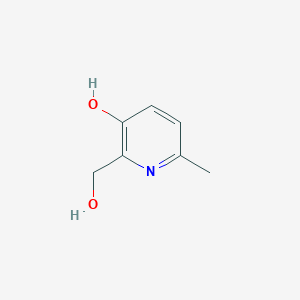![molecular formula C14H10N2O6 B186415 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone CAS No. 32101-51-2](/img/structure/B186415.png)
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone, also known as DNPE, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. DNPE is a yellow crystalline powder that is soluble in organic solvents like acetone and ethanol. It has a molecular weight of 311.23 g/mol and a melting point of 108-110 °C. DNPE is widely used in scientific research for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone is not fully understood, but it is believed to act as a reactive oxygen species (ROS) scavenger. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has been shown to inhibit the production of ROS in cells, which can lead to oxidative stress and cell damage. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has also been shown to inhibit the activity of enzymes like acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
Effets Biochimiques Et Physiologiques
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has been shown to have various biochemical and physiological effects on the body. It has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has been shown to have neuroprotective properties, which can protect neurons from damage and degeneration.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high purity level. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone is also stable under normal lab conditions and can be stored for long periods without degradation. However, 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has some limitations for use in lab experiments. It is highly toxic and can cause skin irritation, respiratory problems, and other health issues. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone also has limited solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for research on 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone. One area of research is the development of new drugs based on 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone for the treatment of various diseases. Another area of research is the study of the mechanism of action of 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone to better understand its effects on the body. Further research is also needed to determine the optimal conditions for the use of 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone in lab experiments and to develop safer methods of handling and using 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone.
Méthodes De Synthèse
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone can be synthesized using various methods, but the most commonly used method is the Friedel-Crafts acylation reaction. In this method, 2,4-Dinitrophenol is reacted with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction takes place at room temperature, and the product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has been extensively studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis, as a fluorescent probe for the detection of metal ions, and as a ligand for the synthesis of metal complexes. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has also been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Propriétés
Numéro CAS |
32101-51-2 |
|---|---|
Nom du produit |
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone |
Formule moléculaire |
C14H10N2O6 |
Poids moléculaire |
302.24 g/mol |
Nom IUPAC |
1-[3-(2,4-dinitrophenoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H10N2O6/c1-9(17)10-3-2-4-12(7-10)22-14-6-5-11(15(18)19)8-13(14)16(20)21/h2-8H,1H3 |
Clé InChI |
YILZHWDQPRZWAC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
32101-51-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



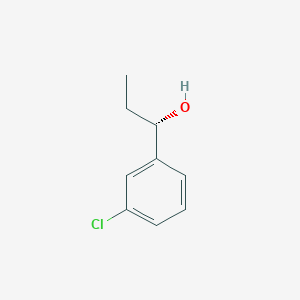
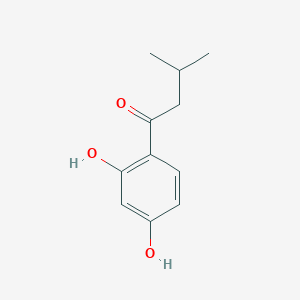
![11-Methyldibenzo[a,c]phenazine](/img/structure/B186336.png)


